

Spectroscopic and Synthetic Overview of 5-Hydrazinyl-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Hydrazinyl-2-methoxypyridine*

Cat. No.: *B067139*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **5-Hydrazinyl-2-methoxypyridine** (CAS No: 160664-95-9), a pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this document focuses on established methodologies for its characterization and synthesis. The presented protocols and data tables serve as a template for researchers working with this and structurally related molecules.

Data Presentation

The following tables summarize the expected spectroscopic data for **5-Hydrazinyl-2-methoxypyridine** based on its chemical structure. It is important to note that the specific values presented are predictive and require experimental verification.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
Pyridine-H	~7.8	d	~2.5	H-6
Pyridine-H	~7.0	dd	~8.5, 2.5	H-4
Pyridine-H	~6.6	d	~8.5	H-3
NH	broad s	-	-	Hydrazinyl-NH
NH ₂	broad s	-	-	Hydrazinyl-NH ₂
OCH ₃	~3.8	s	-	Methoxy
¹³ C NMR (Predicted)	Chemical Shift (ppm)		Assignment	
Pyridine-C	~163	C-2		
Pyridine-C	~140	C-6		
Pyridine-C	~138	C-5		
Pyridine-C	~115	C-4		
Pyridine-C	~110	C-3		
OCH ₃	~53		Methoxy	

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
N-H Stretch (Hydrazine)	3400-3200	Medium-Strong, Broad
C-H Stretch (Aromatic)	3100-3000	Medium
C-H Stretch (Aliphatic)	2950-2850	Medium
C=N, C=C Stretch (Pyridine Ring)	1600-1450	Medium-Strong
N-H Bend (Hydrazine)	1650-1550	Medium
C-O Stretch (Methoxy)	1250-1000	Strong

Table 3: Mass Spectrometry (MS) Data

Ionization Mode	Predicted m/z	Fragment
ESI+	140.0818 [M+H] ⁺	Molecular Ion
ESI+	123.0556 [M-NH ₂] ⁺	Loss of Amino Group
ESI+	110.0604 [M-N ₂ H ₃] ⁺	Loss of Hydrazinyl Group
ESI+	95.0495 [M-OCH ₃ -NH] ⁺	Loss of Methoxy and NH

Experimental Protocols

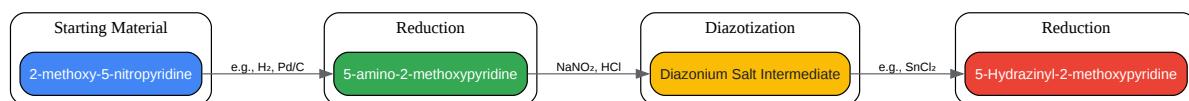
The following are generalized experimental protocols for the acquisition of spectroscopic data for pyridine derivatives like **5-Hydrazinyl-2-methoxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
- Data Acquisition:
 - Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

- Typical parameters for ^1H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Acquire ^{13}C NMR spectra on the same instrument.
- Typical parameters for ^{13}C NMR include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 or more).
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy


- Sample Preparation:
 - For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
 - For solid samples (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
- Data Acquisition:
 - Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty sample compartment (or pure KBr pellet) prior to running the sample.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform baseline correction and peak picking using the instrument's software.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
 - Use electrospray ionization (ESI) in positive ion mode to generate the $[\text{M}+\text{H}]^+$ ion.
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
 - For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ($[\text{M}+\text{H}]^+$) and fragmenting it to obtain a product ion spectrum.
- Data Processing: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of **5-Hydrazinyl-2-methoxypyridine**.

[Click to download full resolution via product page](#)

Caption: Plausible synthesis of **5-Hydrazinyl-2-methoxypyridine**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Overview of 5-Hydrazinyl-2-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067139#spectroscopic-data-nmr-ir-ms-of-5-hydrazinyl-2-methoxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com